![molecular formula C16H19N5O B2411994 1-(tert-butyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one CAS No. 1172836-54-2](/img/structure/B2411994.png)
1-(tert-butyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-(tert-butyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one is a useful research compound. Its molecular formula is C16H19N5O and its molecular weight is 297.362. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
生物活性
1-(tert-butyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one, a pyrazolo[3,4-d]pyridazine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure suggests it may interact with various biological targets, particularly in the context of anticancer and anti-inflammatory activities.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
Key properties include:
- Molecular Weight : 258.33 g/mol
- CAS Number : 38222-83-2
Biological Activity Overview
Research indicates that compounds within the pyrazolo[3,4-d]pyridazine class exhibit a range of biological activities, particularly as kinase inhibitors and anti-inflammatory agents. The specific compound has been studied for its potential anticancer properties and its ability to modulate kinase activity.
Anticancer Activity
Recent studies have highlighted the anticancer potential of pyrazole derivatives. For instance:
- In vitro Studies : The compound demonstrated cytotoxic effects against various cancer cell lines, including HCT116 and MCF-7, with IC50 values indicating significant potency (IC50 = 0.39 µM for HCT116 and IC50 = 0.46 µM for MCF-7) .
Cell Line | IC50 (µM) | Mechanism of Action |
---|---|---|
HCT116 | 0.39 | Aurora-A kinase inhibition |
MCF-7 | 0.46 | Aurora-A kinase inhibition |
Kinase Inhibition
The compound's structure suggests it may act as a kinase inhibitor. Kinases are critical in regulating cellular processes, and their dysregulation is often linked to cancer progression. The compound's inhibition of Aurora-A kinase has been particularly noted, which is crucial in cell cycle regulation .
Case Studies
- Study on Pyrazole Derivatives : A comprehensive review indicated that pyrazole derivatives can effectively inhibit various kinases associated with cancer proliferation. The study reported that modifications in the pyrazole moiety could enhance biological activity significantly .
- Mechanistic Insights : Mechanistic studies using molecular docking simulations have suggested that this compound binds effectively to the ATP-binding site of kinases, which is a common target for anticancer drugs .
科学的研究の応用
Biomedical Applications
The compound is primarily recognized for its potential therapeutic properties. Research indicates that derivatives of pyrazolo[3,4-b]pyridines, including this compound, have been synthesized for various biomedical applications:
- Anti-Cancer Activity : Compounds with similar structures have shown promise in targeting cancer cell lines. For instance, studies have reported that certain pyrazolo[3,4-b]pyridines exhibit cytotoxic effects against different cancer types, including breast and lung cancer cells .
- Anti-inflammatory Properties : Research has indicated that pyrazolo derivatives can inhibit inflammatory pathways, making them candidates for treating conditions like arthritis .
- Neuroprotective Effects : Some studies suggest that compounds in this class may protect neuronal cells from damage, indicating potential for neurodegenerative disease therapies .
Synthesis and Development
The synthesis of 1-(tert-butyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one can be achieved through various methods, often involving condensation reactions between appropriate precursors. The ease of synthesis and modification makes it a versatile compound for research purposes .
Case Study 1: Synthesis and Characterization
A study demonstrated the synthesis of a related pyrazolo compound through a straightforward condensation reaction involving tert-butyl and pyridine derivatives. The resulting compound showed significant yield and purity, emphasizing the efficiency of the synthetic route .
Case Study 2: Biological Evaluation
In another investigation, several pyrazolo derivatives were tested against human cancer cell lines. The results indicated that modifications to the side chains significantly affected the biological activity, suggesting a structure-activity relationship (SAR) that could guide future drug design .
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 1-(tert-butyl)-4-methyl-6-(pyridin-2-ylmethyl)-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one?
- Methodological Answer : The compound can be synthesized via multi-step reactions involving cyclization and functional group modifications. For example, pyrazolo[3,4-d]pyridazinone scaffolds are often constructed using trifluoroacetic acid (TFA)-catalyzed cyclization in toluene, as demonstrated in analogous pyrazolo[3,4-b]pyridine syntheses . Key steps include:
- Use of ethyl 2-benzoyl-3,3-bis(methylthio)acrylate as a precursor for annulation.
- Optimization of reflux conditions (e.g., 12–24 hours) and purification via column chromatography.
- Yields typically range from 45–70%, depending on substituent compatibility .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Standard techniques include:
- NMR Spectroscopy : 1H and 13C NMR to confirm regiochemistry and substituent positions. For instance, tert-butyl groups exhibit characteristic singlet peaks at ~1.4 ppm (1H) and 28–32 ppm (13C) .
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular ion peaks and fragmentation patterns.
- IR Spectroscopy : Identification of carbonyl stretches (C=O) near 1680–1720 cm−1 and pyridine ring vibrations .
Q. What are the recommended storage conditions to ensure compound stability?
- Methodological Answer :
- Store under inert atmosphere (argon or nitrogen) at –20°C to prevent oxidation of the pyridazine ring.
- Avoid prolonged exposure to light, as UV radiation may degrade the pyrazolo-pyridazinone core .
Advanced Research Questions
Q. How can reaction yields be improved during the synthesis of tert-butyl-substituted pyrazolo-pyridazinones?
- Methodological Answer :
- Catalyst Screening : Replace TFA with Lewis acids (e.g., ZnCl2) to enhance cyclization efficiency .
- Solvent Optimization : Test polar aprotic solvents (e.g., DMF) for better solubility of intermediates.
- Design of Experiments (DoE) : Apply statistical models to optimize temperature, reagent stoichiometry, and reaction time. For example, flow-chemistry approaches (e.g., Omura-Sharma-Swern oxidation) enable precise control over exothermic steps .
Q. How to resolve contradictory bioactivity data in different assay systems?
- Methodological Answer :
- Assay Validation : Cross-validate results using orthogonal methods (e.g., SPR vs. cell-based assays).
- Metabolite Analysis : Use LC-MS/MS to identify degradation products or metabolites that may interfere with activity .
- Structural Dynamics : Employ molecular docking to assess binding mode variations across homologs (e.g., pyridin-2-ylmethyl vs. benzyl substituents) .
Q. What strategies are effective for analyzing thermal degradation pathways?
- Methodological Answer :
- Thermogravimetric Analysis (TGA) : Monitor mass loss under controlled heating (e.g., 25–300°C at 10°C/min).
- GC-MS of Degradants : Identify volatile byproducts (e.g., tert-butyl fragments or pyridine derivatives) .
- Computational Modeling : DFT calculations to predict bond dissociation energies and degradation intermediates .
Q. How to design structure-activity relationship (SAR) studies for pyrazolo-pyridazinone derivatives?
- Methodological Answer :
- Core Modifications : Synthesize analogs with varied substituents at positions 4 (methyl) and 6 (pyridin-2-ylmethyl).
- Pharmacophore Mapping : Use X-ray crystallography or cryo-EM to identify critical interactions (e.g., hydrogen bonding with the pyridazine carbonyl) .
- In Silico Screening : Combine QSAR models with molecular dynamics simulations to prioritize synthetic targets .
特性
IUPAC Name |
1-tert-butyl-4-methyl-6-(pyridin-2-ylmethyl)pyrazolo[3,4-d]pyridazin-7-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N5O/c1-11-13-9-18-21(16(2,3)4)14(13)15(22)20(19-11)10-12-7-5-6-8-17-12/h5-9H,10H2,1-4H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JLLJDSYPAXULGV-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)C2=C1C=NN2C(C)(C)C)CC3=CC=CC=N3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N5O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.35 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。